molecular formula C14H9NO5 B12430118 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid

9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B12430118
M. Wt: 271.22 g/mol
InChI Key: KAEMHPZXIMSDTQ-UHFFFAOYSA-N
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Description

9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused pyranoquinoline moiety, which is a common structural motif in many naturally occurring and biologically active alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in absolute ethanol, catalyzed by triethylamine . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product. The reaction conditions are optimized to ensure high yields and purity of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various synthetic and biological applications .

Properties

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid

InChI

InChI=1S/C14H9NO5/c1-6-2-3-8-7(4-6)12-11(13(17)15-8)9(16)5-10(20-12)14(18)19/h2-5H,1H3,(H,15,17)(H,18,19)

InChI Key

KAEMHPZXIMSDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2OC(=CC3=O)C(=O)O

Origin of Product

United States

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